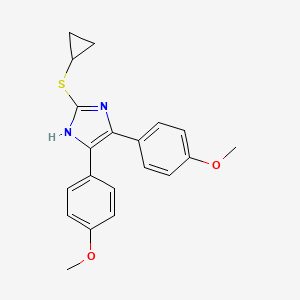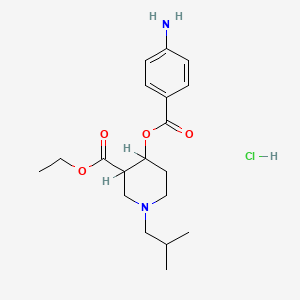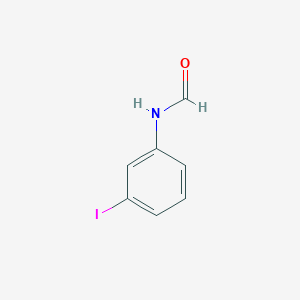![molecular formula C7H10O3 B14451353 2-Methylidene-1,4,6-trioxaspiro[4.4]nonane CAS No. 73784-47-1](/img/structure/B14451353.png)
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylidene-1,4,6-trioxaspiro[44]nonane is a spiro compound characterized by a unique structure that includes a spirocyclic acetal
准备方法
Synthetic Routes and Reaction Conditions
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane can be synthesized through the reaction of 2-(bromomethyl)-5-oxo-tetrahydrofuran with 1,2-epoxyhexane, followed by dehydrobromination . This method involves the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
化学反应分析
Types of Reactions
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives.
科学研究应用
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
作用机制
The mechanism by which 2-Methylidene-1,4,6-trioxaspiro[4.4]nonane exerts its effects involves interactions with molecular targets and pathways. The compound can form charge-transfer complexes and undergo polymerization reactions initiated by free radicals . These interactions are crucial for its applications in polymer chemistry and materials science.
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
2-Butyl-7-methylene-1,4,6-trioxaspiro[4.4]nonane: Another spiro compound with similar structural features but different substituents and properties.
Uniqueness
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane is unique due to its specific methylidene group, which imparts distinct reactivity and potential for polymerization. This uniqueness makes it valuable for specialized applications in materials science and polymer chemistry.
属性
CAS 编号 |
73784-47-1 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
3-methylidene-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H10O3/c1-6-5-9-7(10-6)3-2-4-8-7/h1-5H2 |
InChI 键 |
UPQNOIJAJSCWPX-UHFFFAOYSA-N |
规范 SMILES |
C=C1COC2(O1)CCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)










